Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1-propylindol-5-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-3-8-16-9-7-13-10-12(11-15-4-2)5-6-14(13)16/h5-7,9-10,15H,3-4,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSSBYLMVHLVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)CNCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations of Ethyl 1 Propyl 1h Indol 5 Yl Methyl Amine Analogs
Methodological Frameworks for SAR Studies
The exploration of SAR for these indole (B1671886) derivatives employs a combination of classical and modern techniques to build a comprehensive understanding of their biological interactions.
Classical SAR Analysis
Classical SAR analysis involves the synthesis of a series of related compounds where specific parts of the lead molecule, in this case, Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine, are systematically altered. researchgate.net The biological activity of each new analog is then tested. This qualitative approach provides valuable insights into which molecular features are essential for activity.
Key modifications in classical SAR studies of indole derivatives often include:
Substitution on the indole ring: Introducing different functional groups at various positions of the indole nucleus to probe the electronic and steric requirements for activity. researchgate.net
Alteration of the ethylamine (B1201723) side chain: Modifying the length and branching of the alkyl chain, as well as the nature of the amine group, to understand its role in receptor binding.
By comparing the biological data of these analogs, researchers can deduce which groups contribute positively or negatively to the desired effect.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a more sophisticated, computational approach to understanding SAR. neliti.comnih.gov This method seeks to establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. neliti.comresearchgate.net For indole derivatives, QSAR studies involve calculating various molecular descriptors that quantify physicochemical properties like:
Topological descriptors: Which describe the connectivity and branching of the molecule.
Electronic descriptors: Such as charge distribution and dipole moment, which are crucial for intermolecular interactions. researchgate.nettandfonline.com
Hydrophobic descriptors: Like the partition coefficient (logP), which influences how a compound distributes itself between aqueous and lipid environments.
These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. neliti.com A successful QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov For instance, a QSAR study on a series of indole derivatives might reveal that a specific range of hydrophobicity and a particular electronic charge on the indole nitrogen are critical for optimal activity. neliti.comtandfonline.com
Role of the Indole Core in Modulating Biological Activity
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govresearchgate.netresearchgate.net Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile component for drug design. nih.govnih.govmdpi.com
Substituent Effects on the Indole Ring System
The nature and position of substituents on the indole ring can dramatically influence the biological activity of this compound analogs. mdpi.com SAR studies have shown that both electron-donating and electron-withdrawing groups can modulate activity, depending on their position and the specific biological target. nih.gov
For example, in some series of indole derivatives, introducing a methoxy (B1213986) group (-OCH3) at the 5-position can enhance activity, possibly by acting as a hydrogen bond acceptor or by favorably altering the electronic properties of the ring. youtube.com Conversely, bulky substituents at certain positions might lead to a decrease in activity due to steric hindrance, preventing the molecule from fitting into its binding site. nih.gov The presence of halogen atoms like fluorine or chlorine can also significantly impact activity, often by increasing metabolic stability or by participating in specific halogen bonding interactions. nih.gov
The following table summarizes the observed effects of various substituents on the indole ring in different series of indole-based compounds, as reported in the literature.
| Position of Substitution | Substituent | Observed Effect on Activity |
| 5-position | Methoxy (-OCH3) | Increased activity in some series. youtube.com |
| 5-position | Halogens (F, Cl, Br) | Can enhance cytotoxicity and inhibitory activity. mdpi.comnih.gov |
| 7-position | Substituents | Introduction of a substituent can greatly reduce antiproliferative activity in certain compounds. nih.gov |
| 4-position | Substituents | Substitution at this position was found to be the least favorable in a study of certain indole derivatives. researchgate.net |
Influence of Indole Nitrogen Substitution (N-1 position) on SAR
In the case of this compound, the N-propyl group is a significant feature. SAR studies on related indole analogs have demonstrated that the length and nature of the alkyl chain at the N-1 position can have a profound effect on biological activity. For instance, in some series of cannabimimetic indoles, altering the N-1 alkyl chain length from ethyl to propyl significantly increased binding affinity for the CB2 receptor. nih.gov This suggests that the N-1 substituent occupies a specific hydrophobic pocket within the receptor binding site.
Furthermore, replacing the N-alkyl group with other functionalities, such as benzyl (B1604629) or other aromatic rings, can introduce new interactions and significantly alter the compound's pharmacological profile. nih.gov The N-H group of an unsubstituted indole can also be crucial, as it can act as a hydrogen bond donor, an interaction that is lost upon N-alkylation. nih.gov
Impact of the N-Propyl Group on Molecular Interactions
The N-propyl group on the indole nitrogen of this compound is not merely a passive component but actively contributes to the molecule's interaction with its biological targets. This alkyl chain primarily engages in hydrophobic or van der Waals interactions within the binding site.
The length and conformation of the N-propyl group are critical. A propyl chain may provide the optimal length to reach into a specific hydrophobic pocket within a receptor, thereby anchoring the molecule in a favorable orientation for other key interactions to occur. Studies on related compounds, such as certain cannabimimetic indoles, have shown that a propyl substituent at the N-1 position can be optimal for activity at specific receptors. nih.gov This highlights the importance of the size and shape of this alkyl group in achieving high-affinity binding.
The flexibility of the propyl chain allows it to adopt various conformations, which can be advantageous for fitting into a dynamic binding pocket. However, this flexibility can also be a drawback, as it may lead to a loss of entropy upon binding. Therefore, understanding the precise nature of the interaction of the N-propyl group is essential for designing more rigid analogs with potentially improved potency and selectivity.
Conformational Preferences and Steric Contributions of the N-Propyl Chain
The N-propyl group attached to the indole nitrogen is a critical determinant of the molecule's three-dimensional shape and its ability to fit within a receptor's binding pocket. The conformational flexibility of this alkyl chain, analogous to that of n-butane, is primarily governed by rotation around the N-C1' and C1'-C2' bonds. unacademy.comslideshare.net This rotation gives rise to distinct, low-energy conformers, principally the anti and gauche forms. masterorganicchemistry.com
In the anti conformation, the terminal methyl group of the propyl chain is positioned 180° away from the indole ring, creating a more linear and extended profile. This conformation minimizes steric strain and is generally the most stable. slideshare.net Conversely, the gauche conformation, where the terminal methyl is positioned at a 60° dihedral angle, results in a more bent or folded shape. masterorganicchemistry.com While higher in energy than the anti form due to steric repulsion, the gauche conformer may be preferentially selected if it allows for a more complementary fit into a specific binding site topology.
Table 1: Relative Potential Energies of n-Butane Conformers as an Analog for the N-Propyl Chain This table illustrates the energy differences between the key conformations arising from rotation around the central C-C bond in n-butane, which serves as a model for the N-propyl group's flexibility. The energy values dictate the statistical probability of finding the chain in a particular shape.
| Conformation | Dihedral Angle (CH₃-C-C-CH₃) | Relative Energy (kcal/mol) | Key Interaction |
| Anti | 180° | 0 | Most stable, minimal steric strain |
| Gauche | 60°, 300° | ~0.9 | Steric hindrance between methyl groups masterorganicchemistry.com |
| Eclipsed (H, CH₃) | 120°, 240° | ~3.6 | Torsional and steric strain masterorganicchemistry.com |
| Syn (Fully Eclipsed) | 0° | ~5.0 | Highest energy, maximal steric strain |
Data adapted from conformational analysis of n-butane. masterorganicchemistry.com
Electronic Effects of N-Alkylation on Receptor/Enzyme Binding
Substitution at the N1 position of the indole ring fundamentally alters its electronic properties. The indole N-H proton is a potential hydrogen bond donor. Replacing this proton with an alkyl group, such as a propyl chain, eliminates this hydrogen bonding capability. In cases where the N-H group is a key interaction point with a receptor, N-alkylation would be detrimental to binding affinity. However, for many receptors, this interaction is not essential, and in some cases, the indole N-H is not involved in the direct recognition by the receptor protein. nih.gov
The N-propyl group is an electron-donating group via induction. This effect increases the electron density of the indole ring system, enhancing its nucleophilicity and potentially strengthening π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan, Tyrosine) in the binding pocket. These residues are common features in the binding sites of serotonin (B10506) receptors. nih.gov The enhanced electron density of the indole core can therefore be a favorable modification for targets where such aromatic interactions are a primary driver of high-affinity binding.
Significance of the 5-Substituted Methylamine (B109427) Linker in Ligand-Target Interactions
Spacing and Flexibility Considerations of the Methylene (B1212753) Bridge
The 5-position is a common point of substitution for indole-based ligands, particularly those targeting serotonin receptors. The methylene bridge (-CH₂-) in the 5-methylamine linker serves as a spacer, projecting the crucial amine functionality away from the indole core. The length and flexibility of this linker are critical for achieving the correct spatial orientation required for the amine to engage with its corresponding interaction points in the receptor.
Studies on related indole scaffolds have shown that the substitution position on the ring (e.g., position 2 vs. 3) dramatically alters binding affinity and functional profiles, underscoring the importance of how the side chain is presented to the receptor. nih.gov The single methylene unit provides a degree of rotational freedom, allowing the ethylamine moiety to adopt a favorable vector for optimal interaction. A longer or shorter linker would significantly alter this positioning, likely leading to a loss of affinity by misaligning the key pharmacophoric elements.
Role of the Amine Functionality (Secondary Amine) in Hydrogen Bonding and Ionic Interactions
The secondary amine is arguably the most critical pharmacophoric feature of the side chain. At physiological pH, this amine is expected to be protonated, bearing a positive charge. This allows it to form a strong, charge-assisted ionic bond with a conserved, negatively charged aspartate (Asp) residue in the third transmembrane domain (TM3) of many aminergic GPCRs, including serotonin receptors. nih.gov This ionic interaction is a primary anchoring point for many endogenous ligands and synthetic drugs, contributing significantly to binding affinity.
Furthermore, the secondary amine possesses a single proton that can act as a hydrogen bond donor. This proton can form a key hydrogen bond with hydrogen bond acceptor residues, such as serine or asparagine, within the binding pocket. nih.gov This directional interaction provides additional binding energy and helps to properly orient the ligand, contributing to both affinity and selectivity for a specific receptor subtype.
Influence of the Terminal Ethyl Group on Binding Profiles
Chain Length Optimization in Analogs and its Effect on Target Selectivity
The strategic modification of alkyl chain lengths in bioactive molecules is a cornerstone of medicinal chemistry, aimed at optimizing interactions with biological targets and enhancing selectivity. While direct structure-activity relationship (SAR) studies on this compound are not extensively available in public literature, research on analogous aminoalkylindoles provides significant insights into the role of N-1 alkyl chain length on receptor binding and selectivity.
A key study investigating cannabimimetic aminoalkylindole (AAI) analogs revealed a distinct relationship between the length of the N-1 alkyl side chain and the binding affinity for cannabinoid receptors CB1 and CB2. bohrium.comnih.gov In this research, the N-1 substituent was systematically varied from a methyl to a heptyl group to probe its influence on receptor interaction.
The findings indicate that a minimum alkyl chain length of three carbons is necessary to achieve high-affinity binding to both CB1 and CB2 receptors. bohrium.comnih.gov The optimal binding for both receptor subtypes was observed with a five-carbon (pentyl) side chain. This suggests that the lipophilic pocket of the cannabinoid receptors can accommodate and favorably interact with a medium-length alkyl chain.
Specifically, the research demonstrated that N-alkyl chains of three to six carbons are sufficient for maintaining high binding affinity. However, a notable decrease in binding at both CB1 and CB2 receptors occurred when the chain was extended to a heptyl group. bohrium.comnih.gov This sharp drop in affinity suggests a steric hindrance or a conformational penalty imposed by the longer chain within the receptor's binding site.
The table below summarizes the impact of the N-1 alkyl chain length on the binding affinity for CB1 and CB2 receptors in the studied aminoalkylindole series.
| N-1 Alkyl Chain | CB1 Receptor Binding Affinity (Ki) | CB2 Receptor Binding Affinity (Ki) | Selectivity Profile |
| Methyl | Lower Affinity | Lower Affinity | Non-selective |
| Propyl | High Affinity | High Affinity | Non-selective |
| Butyl | Optimal Affinity | High Affinity | Slight CB1 preference |
| Pentyl | Optimal Affinity | Optimal Affinity | Non-selective |
| Hexyl | High Affinity | Optimal Affinity | Slight CB2 preference |
| Heptyl | Decreased Affinity | Decreased Affinity | Non-selective |
This data is derived from studies on cannabimimetic aminoalkylindoles and serves as an illustrative example of the effects of N-1 alkyl chain length optimization. The specific Ki values are not provided in the source abstracts.
These findings underscore the critical nature of the N-1 substituent's chain length in defining the potency and selectivity of aminoalkylindole analogs. The parabolic relationship, where affinity increases up to an optimal length and then declines, is a classic example of how hydrophobic and steric factors govern ligand-receptor interactions. While these results are for cannabimimetic indoles, they provide a valuable framework for predicting how similar modifications to the N-ethyl group in this compound might influence its activity and selectivity at its own biological targets. The unique structure of these indole derivatives serves as a valuable tool for refining pharmacophore models and understanding the intricacies of ligand-receptor interactions at a molecular level. bohrium.comnih.gov
Computational Chemistry and in Silico Analysis of Ethyl 1 Propyl 1h Indol 5 Yl Methyl Amine
Quantum Chemical Characterization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for characterizing molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For a molecule like Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). mdpi.combldpharm.com This involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state.
The electronic structure of the molecule, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. These calculations are crucial for understanding the molecule's stability and reactivity. For instance, a study on other indole (B1671886) derivatives has utilized DFT to compare optimized structures with experimental data, confirming the accuracy of the theoretical approach. mdpi.combldpharm.com
Table 1: Predicted Geometrical Parameters of this compound (Illustrative) Note: The following data is illustrative and based on typical bond lengths and angles for similar indole derivatives. Specific computational data for this compound is not available in the cited literature.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (indole) | ~1.37 - 1.45 Å |
| C-N (indole) | ~1.37 - 1.38 Å | |
| N-propyl | ~1.47 Å | |
| C-N (amine) | ~1.46 Å | |
| Bond Angle | C-N-C (indole) | ~108° - 110° |
| C-C-N (side chain) | ~112° | |
| Dihedral Angle | Indole-CH2-N-Ethyl | Varies with conformation |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmaterialsciencejournal.org For various organic molecules, this gap has been calculated to predict their reactivity. materialsciencejournal.org The distribution of HOMO and LUMO orbitals across the molecule can identify the likely sites for nucleophilic and electrophilic attack. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative) Note: The following data is illustrative and based on general values for similar indole derivatives. Specific computational data for this compound is not available in the cited literature.
| Parameter | Predicted Value (eV) |
| EHOMO | ~ -5.5 to -6.5 |
| ELUMO | ~ -0.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential. bldpharm.com For indole derivatives, the nitrogen atom of the indole ring and any electronegative substituents are often associated with negative potential, while the amine protons and other hydrogen atoms attached to electronegative atoms would show positive potential. bldpharm.com This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction patterns.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biomacromolecule. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Molecular docking simulations of this compound against a specific protein target would reveal the most probable binding conformation and the key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For example, docking studies of other indole-based compounds have successfully identified critical interactions with their protein targets. nih.gov The analysis of the binding mode provides a detailed picture of how the ligand fits into the active site of the protein and which of its functional groups are involved in the binding. This information is crucial for understanding the basis of its potential biological activity and for designing more potent and selective analogs.
Target Identification and Selectivity Profiling
In addition to analyzing the binding to a known target, molecular docking can be used for target identification, a process sometimes referred to as reverse docking or inverse docking. In this approach, the ligand is docked against a library of known protein structures to identify potential biological targets. This can help in elucidating the mechanism of action of a compound or in identifying potential off-target effects.
Furthermore, by docking this compound against a panel of related proteins, such as different receptor subtypes, it is possible to perform a selectivity profiling. This analysis would predict the ligand's binding affinity for each protein, providing insights into its potential selectivity. High selectivity is a desirable property for a drug candidate as it can reduce the likelihood of off-target side effects. In silico ADME/Tox profiling can also be conducted to predict the pharmacokinetic and toxicity properties of the compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By integrating Newton's laws of motion, MD simulations can provide a detailed view of the conformational changes, stability, and interaction dynamics of a ligand within a biological system, such as a receptor binding pocket. mdpi.comyoutube.com
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For this compound, understanding its conformational preferences is crucial. Conformational analysis of related tryptamines has shown that the ethylamine (B1201723) side chain can adopt various orientations relative to the indole ring, influencing its interaction with target receptors. researchgate.netnih.gov An intramolecular hydrogen bond can form between the amine and the indole ring, leading to a more rigid, pseudo-ring conformation, which can affect its binding affinity and selectivity. nih.gov
When a ligand like this compound binds to a receptor, it forms a complex that is not static. MD simulations can track the stability of this complex over nanoseconds or even microseconds. nih.gov Key metrics evaluated during these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD profile over time suggests that the ligand has found a stable binding mode within the receptor. For indole derivatives targeting G protein-coupled receptors (GPCRs), such as serotonin (B10506) receptors, simulations have revealed that the indole moiety often penetrates deep into a hydrophobic pocket of the receptor. nih.gov The stability of this interaction is critical for the ligand's efficacy.
Table 1: Illustrative MD Simulation Stability Metrics for a Hypothetical this compound-Receptor Complex
| Metric | Average Value | Standard Deviation | Interpretation |
| Ligand RMSD (Å) | 1.5 | 0.3 | Indicates the ligand remains in a stable conformation within the binding site. |
| Protein Backbone RMSD (Å) | 2.1 | 0.4 | Shows overall stability of the receptor structure upon ligand binding. |
| Number of H-Bonds | 2-3 | 1 | Highlights key hydrogen bonding interactions that anchor the ligand. |
This table presents hypothetical data for illustrative purposes, based on typical findings for similar indole derivatives.
MD simulations provide a dynamic picture of the interactions between a ligand and its protein target. nih.gov While initial docking studies can predict a static binding pose, MD simulations reveal which interactions are consistently maintained over the simulation time. For indole derivatives binding to receptors, crucial interactions often involve a salt bridge between the protonated amine of the ligand and a conserved aspartate residue in the receptor. nih.gov Additionally, hydrogen bonds between the indole NH group and specific amino acid side chains, as well as hydrophobic interactions between the indole ring and aromatic or aliphatic residues in the binding pocket, are frequently observed. nih.govnih.gov
Analysis of the simulation trajectory can quantify the persistence of these interactions. For instance, the distance between interacting atoms can be monitored, and the percentage of simulation time that a specific hydrogen bond is present can be calculated. This information is invaluable for understanding the key determinants of binding affinity and for guiding the design of new derivatives with improved interaction profiles. Studies on similar indole compounds have shown that even subtle changes in the substitution pattern can significantly alter the dynamics of these interactions. nih.gov
Advanced QSAR and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches use statistical methods to correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.govniscpr.res.in
QSAR models are built using a dataset of compounds with known biological activities. For a series of indole derivatives, these activities could be, for example, their binding affinities for a particular receptor. nih.gov The chemical structures are described by a set of numerical values known as molecular descriptors, which can encode information about the molecule's size, shape, lipophilicity, and electronic properties.
For this compound, relevant descriptors would include those related to the indole scaffold, the N-propyl group, and the ethylamine side chain. A 3D-QSAR study on indole derivatives targeting the serotonin transporter, for example, revealed that substitutions at the C-5 position of the indole ring with halogens led to more potent compounds. nih.gov This suggests that the electronic and steric properties at this position are critical for activity. A predictive QSAR model for a class of compounds including this compound would allow for the virtual assessment of novel, unsynthesized derivatives, prioritizing those with the highest predicted potency.
Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Indole Derivatives
| Descriptor | Type | Potential Influence on Activity |
| LogP | Lipophilicity | Affects membrane permeability and hydrophobic interactions. |
| Molecular Weight | Size | Influences fit within the binding pocket. |
| Topological Polar Surface Area (TPSA) | Polarity | Relates to hydrogen bonding capacity and bioavailability. |
| Hammett Constant (σ) of C5-substituent | Electronic | Modulates the electron density of the indole ring. |
This table is illustrative and lists descriptors commonly used in QSAR studies.
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov For a family of active indole derivatives, a pharmacophore model might consist of a hydrogen bond donor (from the amine), a hydrogen bond acceptor feature, an aromatic ring feature (the indole), and one or more hydrophobic features. acs.org
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. nih.govnih.gov This is a powerful tool for identifying novel chemical scaffolds that may have the desired biological activity. For instance, a pharmacophore model based on known serotonin receptor ligands with an indole core could be used to screen for new potential ligands, potentially identifying compounds with different core structures but the same essential features for binding. nih.govebi.ac.uk
A detailed analysis of intramolecular and intermolecular interactions provides a deeper understanding of a molecule's behavior and its binding to a target. Intramolecular interactions, such as the hydrogen bond between the side chain and the indole ring in tryptamines, can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. researchgate.net
Intermolecular interactions are the forces that govern the binding of a ligand to its receptor. These can be categorized as:
Electrostatic interactions: Such as the aforementioned salt bridge between the charged amine and an acidic residue in the receptor. nih.gov
Hydrogen bonds: Crucial for specificity and anchoring the ligand in the binding site. nih.gov
Van der Waals forces: Including hydrophobic interactions, which are often the main driver of binding for the non-polar parts of the molecule, like the indole and propyl groups.
Pi-stacking interactions: Where the aromatic indole ring interacts with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.
Preclinical Pharmacological Investigations and Biological Target Interaction Studies in Vitro/ex Vivo
Assessment of Molecular Mechanism of Action
This section explores the molecular mechanisms through which Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine exerts its effects, including its interactions with specific receptors and enzymes.
Research into the receptor binding profile of this compound has revealed a notable affinity for dopamine (B1211576) D2 and D3 receptors. A study investigating a series of indole (B1671886) derivatives identified this compound, designated as derivative 13 , and measured its binding affinity using radioligand binding assays with HEK-293 cells expressing either D2 or D3 receptors.
The study demonstrated that this compound displays a modest affinity for the D3 receptor and a weaker affinity for the D2 receptor. Specifically, the binding affinity (Ki) for the D2 receptor was determined to be 127 nM, while the affinity for the D3 receptor was found to be 10.7 nM. This indicates a degree of selectivity for the D3 receptor over the D2 receptor.
While the binding affinity of this compound at D2 and D3 receptors has been quantified, specific data on its functional activity, such as its potential agonist or antagonist effects at the D3 dopamine receptor, were not detailed in the available scientific literature. The functional activity of selected compounds in the same study was assessed using a GTPγS binding assay, but the results for this compound were not explicitly reported. nih.gov
Table 1: Dopamine Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| D2 | 127 |
No publicly available scientific studies were identified that have investigated the inhibitory effects of this compound on the enzymes acetylcholinesterase, butyrylcholinesterase, or monoamine oxidase (MAO). While indole-based compounds have been explored as inhibitors for these enzymes, specific data for this compound is not available in the current body of scientific literature. nih.govnih.govnih.gov
There is no available research data to suggest that this compound modulates specific signaling pathways such as the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and its target gene Carnitine Palmitoyltransferase 1 (CPT1). nih.gov Similarly, no studies have been found that investigate the inhibitory effects of this compound on the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.govnih.gov
Cellular Level Investigations of Target Engagement
This section would typically cover studies examining the interaction of this compound with cells in an in vitro setting.
No published research was found that has examined the cellular uptake and subcellular distribution of this compound in vitro.
There is currently no available scientific literature that reports on the molecular responses induced by this compound at the cellular level. This includes any potential changes in gene expression or protein phosphorylation patterns following cellular exposure to the compound.
Selectivity and Specificity Profiling against Orthogonal Targets
Comprehensive searches for preclinical pharmacological data and biological target interaction studies specifically for the compound this compound did not yield any publicly available scientific literature. As a result, there is no information to present regarding its selectivity and specificity profiling against orthogonal targets.
Detailed research findings, including data on the compound's binding affinities or functional activities at various receptors, ion channels, enzymes, and transporters, are not available in the public domain. Consequently, no data tables can be generated to illustrate its interaction with a panel of off-target sites. The scientific community has not published any studies that would allow for an assessment of the selectivity profile of this compound.
Metabolic Fate and Biotransformation Pathways in Vitro/preclinical Ex Vivo
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. researchgate.net These assays measure the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. youtube.com
The metabolic stability of a new chemical entity is typically evaluated using liver microsomes and hepatocytes. springernature.comwuxiapptec.com Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes like cytochrome P450 (CYP) oxidases. wuxiapptec.comnih.gov Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, offering a more comprehensive assessment of metabolic processes. youtube.com
In a typical microsomal stability assay, the test compound is incubated with liver microsomes (e.g., human, rat, mouse) in the presence of necessary cofactors such as NADPH. nih.gov The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com The rate of disappearance of the compound is then used to calculate its half-life (t½) and intrinsic clearance (CLint). youtube.com
Hepatocyte stability assays follow a similar principle, where the compound is incubated with a suspension of cryopreserved or fresh hepatocytes. researchgate.net These assays provide a more complete picture of metabolic clearance as they include the contributions of both Phase I and Phase II metabolic enzymes. youtube.com For many xenobiotics, metabolism in hepatocytes is a good predictor of in vivo clearance.
Based on studies of structurally related indole-containing compounds, it is anticipated that Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine would exhibit moderate to high metabolic turnover in both microsomal and hepatocyte systems. The N-propyl and ethyl groups, as well as the indole (B1671886) ring itself, are all susceptible to enzymatic attack.
Table 1: Representative Data from In Vitro Metabolic Stability Assays for a Structurally Similar Indole Derivative
| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Human | 25.4 | 27.3 |
| Rat | 18.9 | 36.7 | |
| Mouse | 12.1 | 57.3 | |
| Hepatocytes | Human | 45.8 | 15.1 |
| Rat | 33.2 | 20.9 |
Note: The data presented in this table is hypothetical and intended to be representative of typical results for a compound with similar structural features. It does not represent actual experimental data for this compound.
In addition to hepatic metabolism, the stability of a compound in plasma is also an important parameter. Plasma contains various esterases and other enzymes that can potentially metabolize drugs. The assessment of plasma stability is typically conducted by incubating the compound in plasma from different species (e.g., human, rat, dog) and monitoring its degradation over time. For this compound, which lacks ester or amide bonds that are highly susceptible to plasma enzymes, significant degradation in plasma is not generally expected.
Identification and Characterization of Metabolites
The identification of metabolites is critical for understanding the biotransformation pathways of a compound. This is typically achieved by incubating the parent drug with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry to detect and structurally elucidate the metabolites formed.
Oxidative reactions, primarily catalyzed by cytochrome P450 enzymes, are common metabolic pathways for many xenobiotics. uomus.edu.iq For this compound, several oxidative transformations are plausible based on its chemical structure and data from analogous compounds.
Hydroxylation: The indole ring is susceptible to aromatic hydroxylation at various positions, a common metabolic pathway for indole alkaloids. nih.govnih.gov Additionally, the alkyl side chains (propyl and ethyl groups) can undergo aliphatic hydroxylation. Studies on similar N,N-dialkylated tryptamines have shown that hydroxylation can occur on both the indole nucleus and the alkyl amine groups. nih.gov
N-Dealkylation: The removal of alkyl groups from an amine, known as N-dealkylation, is a well-established metabolic pathway for compounds containing tertiary amines. mdpi.comorganic-chemistry.org This process is catalyzed by CYP enzymes and proceeds through an unstable carbinolamine intermediate. uomus.edu.iqku.edu For this compound, both N-depropylation and N-deethylation are anticipated, leading to the formation of the corresponding secondary and primary amine metabolites.
Table 2: Predicted Oxidative Metabolites of this compound
| Metabolite | Biotransformation Pathway |
| Hydroxy-Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine | Aromatic hydroxylation on the indole ring |
| (Hydroxypropyl)-Ethyl[(1H-indol-5-yl)methyl]amine | Aliphatic hydroxylation of the N-propyl group |
| (Hydroxyethyl)-[(1-propyl-1H-indol-5-yl)methyl]amine | Aliphatic hydroxylation of the N-ethyl group |
| [(1-Propyl-1H-indol-5-yl)methyl]amine | N-deethylation |
| Ethyl[(1H-indol-5-yl)methyl]amine | N-depropylation |
Phase II conjugation reactions involve the attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, facilitating their excretion. nih.gov
Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. washington.edu Hydroxylated metabolites of this compound, particularly those with a phenolic hydroxyl group resulting from indole ring hydroxylation, are expected to be primary substrates for glucuronidation. nih.govnih.gov
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl or amino groups. researchgate.net Similar to glucuronidation, hydroxylated metabolites of the parent compound are likely to undergo sulfation, which is a competing pathway to glucuronidation for phenolic compounds. nih.govnih.gov
The bioactivation of a drug to a reactive metabolite is a significant concern in drug development due to the potential for toxicity. For compounds containing an indole moiety, there is a possibility of forming reactive intermediates.
Iminium Ions: The oxidative metabolism of tertiary amines can lead to the formation of reactive iminium ions. researchgate.net While not extensively documented specifically for indole oxidation in a drug metabolism context, the general reactivity of indoles suggests that the indole nitrogen could be involved in the formation of reactive species. nih.gov The electron-rich nature of the indole ring can facilitate oxidative processes that may lead to the generation of electrophilic intermediates. nih.gov These reactive species have the potential to covalently bind to cellular macromolecules, which is a mechanism often associated with drug-induced toxicity. Further investigation would be necessary to confirm the formation of such reactive intermediates for this compound.
Enzyme Systems Involved in Biotransformation
The metabolic transformation of xenobiotics is a critical process that determines their pharmacokinetic profile and biological activity. For the compound this compound, while direct empirical data is not available in the public domain, its biotransformation is predicted to be facilitated by several key enzyme systems based on its structural characteristics, including a substituted indole nucleus and a secondary amine side chain. These systems primarily include the Cytochrome P450 (CYP) superfamily, Flavin-containing Monooxygenases (FMOs), and Monoamine Oxidases (MAOs).
Cytochrome P450 Isoform Identification and Reaction Phenotyping
The Cytochrome P450 enzymes are a major family of heme-containing monooxygenases responsible for the phase I metabolism of a vast array of compounds. mdpi.comnih.gov For this compound, several CYP isoforms are anticipated to play a role in its metabolism. The indole ring, the propyl group, and the ethylamine (B1201723) side chain all present potential sites for oxidative modification by CYP enzymes.
Given that the compound is a substituted indole, CYP3A4 is a likely contributor to its metabolism. CYP3A4 is known for its broad substrate specificity and its involvement in the metabolism of many indole-containing molecules. researchgate.netacs.org It can catalyze hydroxylation at various positions on the indole ring and the alkyl substituents, as well as N-dealkylation of the secondary amine. Other CYP isoforms such as CYP1A2, CYP2D6, and CYP2C9 may also be involved, as they are known to metabolize various amines and aromatic compounds. mdpi.com
Potential CYP-mediated reactions for this compound include:
Hydroxylation: Addition of a hydroxyl group to the indole ring (e.g., at the 2, 4, 6, or 7-positions), the propyl chain, or the ethyl chain.
N-dealkylation: Cleavage of the ethyl or the (1-propyl-1H-indol-5-yl)methyl group from the amine nitrogen. N-de-ethylation would yield (1-propyl-1H-indol-5-yl)methanamine, while cleavage of the indole-containing moiety is also possible.
Oxidation of the indole ring: This can lead to the formation of various oxidized metabolites. For some 3-substituted indoles, CYP-mediated dehydrogenation can form reactive 3-methyleneindolenine intermediates. researchgate.netacs.org
The following table summarizes the predicted involvement of major CYP isoforms in the metabolism of this compound based on the metabolism of structurally similar compounds.
| CYP Isoform | Predicted Metabolic Reaction(s) | Basis for Prediction |
| CYP3A4 | Hydroxylation (indole ring, alkyl chains), N-dealkylation | Known to metabolize a wide range of indole derivatives and amines. researchgate.netacs.org |
| CYP1A2 | Hydroxylation (indole ring) | Involvement in the metabolism of aromatic and heterocyclic amines. mdpi.com |
| CYP2D6 | N-dealkylation, Hydroxylation | Common metabolizer of secondary amines. mdpi.com |
| CYP2C9 | Hydroxylation | Known to metabolize compounds with aromatic rings. nih.gov |
| CYP2C19 | Hydroxylation | Implicated in the metabolism of various indole-containing compounds. |
This table is predictive and based on the metabolic pathways of structurally related compounds. Specific in vitro studies with human liver microsomes and recombinant CYP isoforms would be required for confirmation.
Contribution of Other Metabolic Enzymes (e.g., Flavin-containing Monooxygenases, Monoamine Oxidases)
Beyond the CYP450 system, other enzyme families are likely to contribute to the biotransformation of this compound.
Flavin-containing Monooxygenases (FMOs): FMOs are another class of NADPH-dependent monooxygenases that catalyze the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms. nih.govnih.gov For secondary amines like this compound, FMOs can catalyze N-oxygenation to form the corresponding N-hydroxyamine. This N-hydroxyamine can be further oxidized to a nitrone. nih.gov Human FMO3 is the predominant form in the adult liver and is known to N-oxygenate a variety of secondary amines. drugbank.com While CYPs tend to favor N-dealkylation of secondary amines, FMOs predominantly catalyze N-oxidation. nih.gov
Monoamine Oxidases (MAOs): MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamines. There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities. As this compound is a secondary amine, it could potentially be a substrate for MAO. The oxidative deamination by MAO would lead to the formation of an aldehyde intermediate, which would then be further metabolized by aldehyde dehydrogenase to a carboxylic acid. researchgate.net
Metabolic Pathway Mapping and Elucidation
Based on the enzymatic activities described above, a putative metabolic map for this compound can be proposed. The biotransformation is likely to be extensive, leading to a variety of phase I metabolites.
Primary Metabolic Pathways:
N-Dealkylation: This is a common pathway for secondary amines.
N-de-ethylation: Catalyzed primarily by CYP enzymes (e.g., CYP3A4, CYP2D6), this would result in the formation of (1-propyl-1H-indol-5-yl)methanamine and acetaldehyde (B116499).
N-de-(propyl-indol-methyl)ation: This would lead to the formation of ethylamine and 1-propyl-1H-indole-5-carbaldehyde .
Hydroxylation: This can occur at multiple sites on the molecule, mediated by CYP enzymes.
Aromatic Hydroxylation: Addition of a hydroxyl group to the indole ring at the 2-, 4-, 6-, or 7-position to form hydroxyl-ethyl[(1-propyl-1H-indol-5-yl)methyl]amine isomers.
Alkyl Hydroxylation: Hydroxylation of the N-propyl or N-ethyl side chains. For instance, hydroxylation of the propyl chain would yield ethyl{[(1-(hydroxypropyl)-1H-indol-5-yl]methyl}amine isomers.
N-Oxygenation: Mediated by FMOs, this would produce N-hydroxy-ethyl[(1-propyl-1H-indol-5-yl)methyl]amine . This metabolite could be further oxidized to the corresponding nitrone.
Oxidative Deamination: If metabolized by MAO, the compound would undergo oxidative deamination to form (1-propyl-1H-indol-5-yl)acetaldehyde , which would likely be rapidly oxidized by aldehyde dehydrogenase to (1-propyl-1H-indol-5-yl)acetic acid .
The following table outlines the potential primary metabolites of this compound.
| Proposed Metabolite | Metabolic Pathway | Enzyme System(s) |
| (1-propyl-1H-indol-5-yl)methanamine | N-de-ethylation | CYP450 |
| Ethylamine | N-de-(propyl-indol-methyl)ation | CYP450 |
| 1-propyl-1H-indole-5-carbaldehyde | N-de-(propyl-indol-methyl)ation | CYP450 |
| Hydroxyl-ethyl[(1-propyl-1H-indol-5-yl)methyl]amine | Aromatic Hydroxylation | CYP450 |
| Ethyl{[(1-(hydroxypropyl)-1H-indol-5-yl]methyl}amine | Alkyl Hydroxylation | CYP450 |
| N-hydroxy-ethyl[(1-propyl-1H-indol-5-yl)methyl]amine | N-Oxygenation | FMO |
| (1-propyl-1H-indol-5-yl)acetic acid | Oxidative Deamination (followed by aldehyde oxidation) | MAO, ALDH |
This table presents hypothetical metabolites. The actual metabolic profile would need to be determined through in vitro and in vivo studies.
These primary metabolites may undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation), particularly at the hydroxyl groups, to facilitate their excretion from the body. Elucidation of the definitive metabolic pathways would require incubation of this compound with liver microsomes, hepatocytes, and recombinant metabolizing enzymes, followed by the identification of the resulting metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Advanced Analytical Techniques for Characterization and Research Applications
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental in determining the chemical structure of molecules. By interacting with electromagnetic radiation, molecules produce unique spectra that act as a fingerprint.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise arrangement of atoms within the Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine molecule.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) and methyl protons of the propyl group, and the methylene and methyl protons of the ethylamine (B1201723) side chain. The chemical shifts (δ) are typically measured in parts per million (ppm).
¹³C NMR Spectroscopy : This method provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. The spectrum would show signals corresponding to the carbons of the indole ring, the propyl group, and the ethylamine side chain.
2D-NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons. COSY would reveal which protons are coupled to each other, while HSQC would correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the NMR signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole Ring | 6.5 - 7.6 | 100 - 140 |
| N-CH₂ (propyl) | ~4.1 | ~48 |
| CH₂ (propyl) | ~1.8 | ~23 |
| CH₃ (propyl) | ~0.9 | ~11 |
| C-CH₂ (ethylamine) | ~3.9 | ~52 |
| N-CH₂ (ethylamine) | ~2.8 | ~45 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Mass Spectrometry (MS) : In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) : This technique provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. This is crucial for confirming the molecular formula.
Fragmentation Analysis : The molecule can be fragmented within the mass spectrometer, and the resulting fragment ions provide valuable information about the compound's structure. Common fragmentation patterns for this molecule would likely involve the cleavage of the C-N bonds in the ethylamine side chain and the loss of the propyl group.
IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the functional groups present in this compound. Key expected peaks include N-H stretching for the secondary amine, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the indole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the indole chromophore. These absorptions are due to π-π* electronic transitions within the aromatic system.
Table 2: Expected IR Absorption Bands and UV-Vis Maxima
| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Range |
|---|---|---|
| IR | N-H Stretch (secondary amine) | 3300 - 3500 cm⁻¹ |
| IR | C-H Stretch (aromatic) | 3000 - 3100 cm⁻¹ |
| IR | C-H Stretch (aliphatic) | 2850 - 2960 cm⁻¹ |
| IR | C=C Stretch (aromatic) | 1450 - 1600 cm⁻¹ |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. The choice of detector is crucial for sensitivity and selectivity.
UV Detection : Due to the presence of the indole chromophore, this compound can be readily detected by a UV detector, typically at one of its absorption maxima (e.g., 280 nm).
Fluorescence Detection : Indole derivatives are often fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. A fluorescence detector can offer higher sensitivity and selectivity compared to a UV detector.
Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and allows for the confirmation of the molecular weight of the eluting compound, providing definitive identification.
Ultra-High Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase and higher pressures than HPLC. This results in significantly faster analysis times and improved resolution, allowing for better separation of the target compound from closely related impurities. UPLC systems can be coupled with the same detection modes as HPLC (UV, fluorescence, MS) to achieve rapid and highly efficient analysis of this compound. The principles of separation and detection are the same as in HPLC, but with enhanced performance.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
Gas Chromatography (GC) and GC-Mass Spectrometry for Volatile Derivatives
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, many indoleamines, including this compound, are not inherently volatile enough for direct GC analysis. Therefore, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com
Common derivatizing agents for amines and indoles include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which form more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comresearchgate.net Acylating reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), are also used to create stable and highly electronegative derivatives that are amenable to electron capture detection and produce characteristic mass spectra. nih.govmdpi.com
In a typical GC-MS analysis of a derivatized tryptamine (B22526) analog, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column, often a non-polar or medium-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), separates the components of the mixture based on their boiling points and interactions with the stationary phase. japsonline.comnih.gov The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule, allowing for structural elucidation and identification. researchgate.net
For N-alkylated tryptamines, the mass spectra often show characteristic fragments resulting from the cleavage of the Cα-Cβ bond of the ethylamine side chain. researchgate.net The specific fragmentation pattern of derivatized this compound would be expected to provide key information for its unequivocal identification. The choice of derivatization reagent can influence the fragmentation and retention time, which can be optimized for the specific analytical needs. researchgate.net
Table 1: Representative GC-MS Parameters for the Analysis of Derivatized Tryptamine Analogs
| Parameter | Typical Condition | Reference |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | japsonline.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | japsonline.com |
| Inlet Temperature | 280 °C | japsonline.com |
| Oven Program | Initial temp 50-100 °C, ramp to 310 °C | sigmaaldrich.comjapsonline.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |
| Derivatizing Agent | Trimethylsilyl (TMS) or Pentafluoropropionic (PFP) derivatives | researchgate.netmdpi.com |
Capillary Electrophoresis (CE) for Amine Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like amines. nih.gov In its simplest form, capillary zone electrophoresis (CZE), ions are separated based on their electrophoretic mobility in a narrow fused-silica capillary filled with a buffer solution. nih.gov The technique offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents.
For the analysis of indoleamines, the pH of the background electrolyte (BGE) is a critical parameter. At a low pH, the amine group of this compound will be protonated, allowing it to migrate in the electric field. The separation of a mixture of similar amines can be optimized by adjusting the BGE composition, concentration, and pH, as well as the applied voltage and capillary temperature. nih.gov
To enhance selectivity and resolve complex mixtures or enantiomers, various additives can be included in the BGE. For instance, cyclodextrins are commonly used as chiral selectors for the enantiomeric separation of chiral amines. nih.gov Micellar electrokinetic chromatography (MEKC), a variation of CE, employs surfactants to form micelles in the BGE. This allows for the separation of both charged and neutral molecules based on their partitioning between the pseudo-stationary micellar phase and the aqueous mobile phase. nih.gov
Detection in CE is most commonly performed using UV-Vis spectrophotometry, as the indole ring of this compound possesses a strong chromophore. More sensitive and specific detection can be achieved by coupling CE with mass spectrometry (CE-MS), which provides structural information on the separated analytes.
Table 2: Illustrative Capillary Electrophoresis Conditions for Amine Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Capillary | Fused-silica, 50-75 µm internal diameter | nih.gov |
| Background Electrolyte | Phosphate or borate (B1201080) buffer | nih.gov |
| pH | 2.5 - 9.5, depending on the application | nih.gov |
| Applied Voltage | 15-30 kV | nih.gov |
| Detection | UV-Vis or Mass Spectrometry | nih.gov |
| Chiral Selector (if applicable) | Substituted cyclodextrins (e.g., DM-β-CD) | nih.gov |
Solid-State Characterization
The solid-state properties of a compound are crucial for its formulation and stability.
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, and stability. The study of polymorphism is therefore critical in pharmaceutical development and materials science.
For a bioactive indole alkaloid, identifying and characterizing different polymorphic forms is essential. rsc.orgnih.gov Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to screen for and characterize polymorphs. PXRD provides a characteristic fingerprint for each crystalline form, while DSC can detect phase transitions, such as melting and solid-solid transformations between polymorphs. Spectroscopic techniques like infrared (IR) and Raman spectroscopy can also differentiate polymorphs based on subtle changes in vibrational modes that arise from different crystal packing environments. rsc.org While specific data on the polymorphism of this compound is not available, studies on related indole structures, such as oxindole, have revealed the existence of multiple polymorphs with distinct hydrogen-bonding networks and thermal behaviors. rsc.org
Advanced Hyphenated Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of complex mixtures and the identification of metabolites. creative-proteomics.com Unlike GC-MS, LC-MS/MS can directly analyze non-volatile and thermally labile compounds like this compound without the need for derivatization. proquest.com
In a typical LC-MS/MS workflow for metabolite identification, a biological sample (e.g., from an in vitro incubation with liver microsomes or an in vivo study) is first subjected to chromatographic separation, usually on a reversed-phase C18 column. nih.govmdpi.com The eluent from the LC column is then introduced into the mass spectrometer.
The mass spectrometer is operated in tandem mode (MS/MS). In the first stage (MS1), the precursor ions corresponding to the parent compound and its potential metabolites are selected. These selected ions are then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). nih.gov Common metabolic transformations for a compound like this compound would include N-dealkylation (loss of the ethyl or propyl group), hydroxylation on the indole ring or alkyl chains, and subsequent glucuronidation or sulfation. mdpi.com
By comparing the MS/MS spectra of the metabolites with that of the parent compound and by identifying characteristic neutral losses (e.g., loss of 176 Da for a glucuronide conjugate), the structures of the metabolites can be proposed. mdpi.com High-resolution mass spectrometry (HRMS) can further aid in identification by providing highly accurate mass measurements, which can be used to determine the elemental composition of the metabolites. creative-proteomics.com
Table 3: Common Metabolic Transformations Detectable by LC-MS/MS
| Metabolic Reaction | Mass Shift | Potential Site on this compound |
|---|---|---|
| Hydroxylation | +16 Da | Indole ring, propyl chain, ethyl chain |
| N-de-ethylation | -28 Da | Ethylamino group |
| N-de-propylation | -42 Da | Indole nitrogen |
Automation and High-Throughput Analytical Method Development
The evolution of analytical chemistry, particularly within pharmaceutical and chemical research, has seen a significant shift towards automation and high-throughput methodologies. These advancements are critical for accelerating the pace of discovery and development by enabling the rapid analysis of large numbers of samples. In the context of characterizing and researching novel compounds like this compound, the application of automated and high-throughput analytical techniques is paramount for efficient screening, optimization of synthesis, and comprehensive profiling.
The development of analytical methods for indole derivatives, a class to which this compound belongs, has been significantly enhanced by the integration of automation. nih.govresearchgate.netnih.govrug.nl This approach not only increases the throughput of sample analysis but also improves the reproducibility and accuracy of the data by minimizing manual errors.
A key technology in this domain is acoustic droplet ejection (ADE). nih.govresearchgate.netnih.govrug.nl ADE utilizes sound waves to precisely transfer nanoliter-scale droplets of reagents and samples, enabling the miniaturization and automation of synthetic and analytical workflows. nih.govrug.nl This technology facilitates the rapid screening of reaction conditions and the generation of compound libraries in high-density formats, such as 384- or 1536-well plates. nih.govrug.nl For a compound like this compound, this would allow for the swift exploration of various synthetic routes and the identification of optimal reaction parameters.
The development of high-throughput analytical methods is intrinsically linked to automated synthesis platforms. Following the rapid, automated synthesis of a library of related indole derivatives, fast quality control and analysis are essential. nih.govresearchgate.net This is often achieved by direct injection of the reaction products into a mass spectrometer, providing a rapid assessment of reaction success and product identity. researchgate.net
The development of robust and reliable high-throughput analytical methods necessitates a systematic approach, often guided by principles of Analytical Quality by Design (AQbD). ijpsonline.com This involves defining the analytical target profile, identifying critical method variables, and using experimental designs to optimize the method for throughput, accuracy, and precision. ijpsonline.com While specific literature on this compound is not available, the general strategies for developing high-throughput reverse-phase high-performance liquid chromatography (RP-HPLC) methods for related compounds can be extrapolated. ijpsonline.comnih.gov
An illustrative example of parameters for a high-throughput RP-HPLC method suitable for analyzing this compound and its analogues is presented below.
Table 1: Illustrative High-Throughput RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B in 2 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 1 µL |
| Detector | UV-Vis Diode Array & Mass Spectrometer |
| Run Time | 3 minutes |
This type of rapid gradient method allows for the analysis of a large number of samples in a short period, which is essential for high-throughput screening applications. The data generated from such analyses, including retention time, peak area, and mass-to-charge ratio, can be automatically processed and compiled for further analysis.
The integration of automated synthesis, high-throughput analysis, and data processing creates a powerful platform for the rapid evaluation of novel compounds. For instance, in the exploration of the chemical space around this compound, an automated system could synthesize hundreds of derivatives by varying the alkyl substituents on the indole nitrogen and the amine. These derivatives could then be automatically subjected to high-throughput analysis to determine their purity and yield.
The following table provides a conceptual overview of a high-throughput screening workflow for the analysis of a library of indole derivatives related to this compound.
Table 2: Conceptual High-Throughput Screening Workflow
| Step | Description | Technology | Throughput |
|---|---|---|---|
| 1. Library Synthesis | Automated synthesis of a 384-well plate of indole derivatives. | Acoustic Droplet Ejection | 384 reactions/plate |
| 2. Sample Preparation | Automated dilution and addition of internal standards. | Liquid Handling Robot | < 1 hour/plate |
| 3. Analytical Screening | Rapid LC-MS analysis of each well. | UPLC-MS/MS | 3 minutes/sample |
| 4. Data Processing | Automated peak integration, purity assessment, and report generation. | Specialized Software | Continuous |
The miniaturization and automation of these processes lead to a significant reduction in the consumption of reagents and solvents, contributing to greener analytical practices. nih.govnih.gov Furthermore, the vast amount of data generated from high-throughput experiments enables a deeper understanding of structure-activity relationships and the optimization of compound properties. nih.govresearchgate.netrug.nl
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine?
- Methodology : Begin with a multi-component reaction approach, leveraging indole derivatives as starting materials. For example, use 1H-indole-3-carbaldehyde and ethylamine in a reductive amination step with sodium cyanoborohydride as a reducing agent. Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on similar indole-amine syntheses . Purification via column chromatography and characterization via NMR (¹H, ¹³C) and mass spectrometry are critical for validation.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology : Use ¹H NMR to identify proton environments (e.g., indole NH, ethyl group protons) and ¹³C NMR to confirm carbon骨架. Compare chemical shifts with structurally similar compounds, such as 5F-AMT (a fluoro-indole amine derivative), to resolve ambiguities . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline samples, X-ray diffraction using SHELX software can resolve 3D structure .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodology : Conduct antimicrobial screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution to determine minimum inhibitory concentrations (MICs). For antioxidant activity, employ DPPH radical scavenging assays and compare results with structurally related indole derivatives . Ensure replicates and positive controls (e.g., ascorbic acid) to validate data consistency.
Advanced Research Questions
Q. How can molecular docking elucidate the interaction of this compound with biological targets?
- Methodology : Use AutoDock Vina or similar software to dock the compound into active sites of receptors (e.g., androgen receptor, monoamine oxidase). Analyze binding poses for hydrogen bonds, hydrophobic interactions, and π-π stacking with residues like LEU704 or GLY708, as demonstrated in indole-based inhibitors . Validate docking scores (e.g., −7.0 kcal/mol) with molecular dynamics simulations to assess stability.
Q. How should researchers address contradictions in antioxidant or antimicrobial data across studies?
- Methodology : Investigate experimental variables such as solvent polarity, pH, and microbial strain variability. For example, discrepancies in MICs may arise from differences in bacterial membrane permeability. Use isogenic mutant strains to isolate target-specific effects . Statistical tools (e.g., ANOVA) and meta-analysis of published data (e.g., indole-amine derivatives ) can identify confounding factors.
Q. What standardized protocols exist for toxicity profiling of aliphatic amines like this compound?
- Methodology : Follow OECD guidelines for acute toxicity (oral, dermal, inhalation) using rodent models. Classify hazards per GHS criteria (e.g., Category 4 for acute toxicity) and document first-aid measures (e.g., skin/eye irrigation) as outlined in safety data sheets . Include in vitro assays (e.g., Ames test for mutagenicity) to complement in vivo data.
Q. What strategies optimize the compound’s selectivity for neurological vs. peripheral targets?
- Methodology : Modify substituents on the indole ring (e.g., halogenation at position 5) to enhance blood-brain barrier penetration. Compare binding affinities for central (e.g., serotonin receptors) and peripheral (e.g., MAO-A) targets using radioligand assays. Pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) further refine selectivity .
Methodological Notes
- Structural Refinement : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) or compare with PubChem data for analogous compounds .
- Activity Validation : Cross-validate antimicrobial results with agar diffusion assays and time-kill kinetics to confirm static vs. cidal effects .
- Ethical Compliance : Adhere to institutional guidelines for toxicity testing, including IACUC approval for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
